5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose

Übersicht

Beschreibung

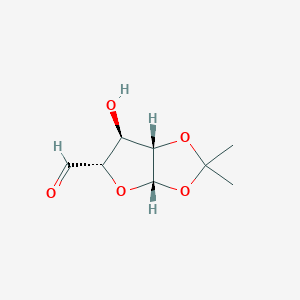

5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose is a carbohydrate derivative that has been extensively studied in the fields of chemistry and biochemistry. It is known for its unique structure, which includes an isopropylidene group protecting the hydroxyl groups at the 1 and 2 positions of the arabinofuranose ring. This compound has a molecular formula of C8H12O5 and a molecular weight of 188.18 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose typically involves the protection of the hydroxyl groups on the arabinofuranose ring. One common method is the reaction of D-arabinose with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the isopropylidene derivative . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete protection of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form the corresponding carboxylic acid derivative.

Reduction: Reduction of the aldehyde group can be achieved using reagents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.

Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents such as acyl chlorides or alkyl halides can be used to introduce various functional groups.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose is a protected pentose used as a research chemical in various applications . It has a molecular weight of 188.18 g/mol and the molecular formula C8H12O5 . Some of its synonyms include 867266-31-7; this compound; (3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde; (3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxole-5-carbaldehyde; and (3AS,5S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde .

Scientific Research Applications

5-Aldo-1,2-O-isopropylidene-β-D-arabinofuranose is primarily utilized as a building block in synthesizing more complex carbohydrates and nucleosides with potential medicinal applications . While direct case studies and comprehensive data tables for this specific compound are not available in the search results, the broader applications of arabinose derivatives and related compounds can provide insight.

Arabinose and its Derivatives:

- L-Arabinose in Medicine: L-Arabinose has found applications in medicine and biological sciences . It can selectively inhibit intestinal sucrase activity, which suppresses the glycemic response after sucrose ingestion . It is also potentially useful in preventing postprandial hyperglycemia in diabetic patients .

- Antiviral Agents: Derivatives like 2-deoxy-2-fluoro-5-methyl-β-L-arabinofuranosyl uracil (L-FMAU) can be synthesized from L-arabinose and act as potent anti-HBV (Hepatitis B Virus) and anti-EBV (Epstein-Barr virus) agents .

- Precursor for other Sugars: L-Arabinose can be used to synthesize L-mannose, which is a valuable but expensive sugar .

Analogs and Related Structures:

- Nitrogen-containing molecules: Research on nitrogen-containing molecules with antiviral and antimicrobial activities has seen the synthesis of compounds with 1,2,3-triazole linkers . These compounds have shown activity against Mycobacterium tuberculosis and HIV-1 .

- Phenylalanine scaffolds: Phenylalanine scaffolds with 1,2,3-triazole linkers have been synthesized and tested for antiviral activity against HIV-1, with some compounds displaying excellent activity and low toxicity .

- Carbohydrate classification: Systems for classifying structurally related carbohydrates have been developed to emphasize configurational relationships, aiding in correlating related structures .

Wirkmechanismus

The mechanism of action of 5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose involves its interaction with specific molecular targets and pathways. The isopropylidene group protects the hydroxyl groups, allowing selective reactions at other positions on the molecule. This protection is crucial for the synthesis of complex carbohydrates and glycosides, as it prevents unwanted side reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,2-O-Isopropylidene-alpha-D-glucofuranose

- 1,2-O-Isopropylidene-beta-D-ribofuranose

- 1,2-O-Isopropylidene-alpha-D-mannofuranose

Comparison

5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose is unique due to its specific configuration and the presence of an aldehyde group. This makes it particularly useful in the synthesis of certain glycosides and complex carbohydrates, where the aldehyde functionality is required. In contrast, similar compounds like 1,2-O-isopropylidene-alpha-D-glucofuranose and 1,2-O-isopropylidene-beta-D-ribofuranose lack this aldehyde group, limiting their use in certain synthetic applications .

Biologische Aktivität

5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose (CAS No. 867266-31-7) is a synthetic carbohydrate derivative that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological significance, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 188.18 g/mol

- Appearance : Typically presented as a white to off-white solid.

- Melting Point : Data not explicitly available in current literature.

- Solubility : Soluble in water and organic solvents, though specific solubility data may vary.

Biological Significance

This compound is structurally related to various naturally occurring sugars, which have been shown to exhibit significant biological activities. Its derivatives have been investigated for their potential therapeutic applications, particularly in antiviral and anticancer treatments.

Antiviral Activity

Research indicates that derivatives of arabinofuranose, including this compound, may possess antiviral properties. For instance:

- Anti-HBV Activity : Compounds derived from L-arabinose have demonstrated efficacy against Hepatitis B virus (HBV), with studies suggesting that structural modifications can enhance antiviral activity .

- Mechanism of Action : The mechanism often involves the inhibition of viral replication by interfering with nucleic acid synthesis.

Antitumor Activity

The compound has also been evaluated for its potential as an antitumor agent:

- Cell Proliferation Inhibition : In vitro studies have shown that certain arabinofuranose derivatives can inhibit the proliferation of cancer cells .

- Synergistic Effects : Combinations with other chemotherapeutic agents have resulted in enhanced cytotoxic effects against various cancer cell lines.

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

In a study conducted by Beach et al. (1992), the antiviral properties of arabinofuranose derivatives were assessed against HBV and HIV. The results indicated that these compounds could significantly reduce viral loads in infected cell cultures, suggesting a promising avenue for therapeutic development .

Case Study: Anticancer Potential

Another investigation focused on the cytotoxic effects of this compound on various tumor cell lines. The study found that treatment with this compound led to apoptosis in cancer cells, indicating its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h3-7,10H,1-2H3/t4-,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHCFFAQYBYYGI-JWXFUTCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H]([C@H](O[C@H]2O1)C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.